N-methoxy-N-methylquinoxaline-6-carboxamide
Overview
Description
“N-methoxy-N-methylquinoxaline-6-carboxamide” is a chemical compound with the molecular formula C11H11N3O2 . It is a specialty chemical that has been offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “N-methoxy-N-methylquinoxaline-6-carboxamide” consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . For a detailed molecular structure analysis, it would be best to refer to a specialized chemical database or a scientific literature source.Scientific Research Applications
1. Receptor Antagonism and Antidepressant Activity
- Studies have explored the structural design, synthesis, and pharmacological evaluation of compounds structurally similar to N-methoxy-N-methylquinoxaline-6-carboxamide, particularly as serotonin type-3 (5-HT3) receptor antagonists. Notably, certain quinoxaline-2-carboxamides have exhibited significant 5-HT3 receptor antagonism and potential antidepressant-like effects in rodent behavioral models (Mahesh et al., 2011), (Mahesh et al., 2012), (Bhatt et al., 2013).
2. Antimicrobial and Antituberculosis Agents
- Compounds with a structural backbone similar to N-methoxy-N-methylquinoxaline-6-carboxamide have been synthesized and evaluated for their antimicrobial activities. For instance, new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been investigated for their in vitro antituberculosis activity (Jaso et al., 2005). Similarly, new amide moiety bearing quinoxaline derivatives have shown promising antimicrobial properties (Mohsen et al., 2014).
3. Cancer Research and Drug Resistance
- Research in the field of oncology has explored the synthesis and biological activity of compounds structurally related to N-methoxy-N-methylquinoxaline-6-carboxamide, such as indolequinones and cyclopropamitosenes, for their potential as bioreductive anticancer agents (Cotterill et al., 1994). The role of these compounds in overcoming multidrug resistance in cancer cells has also been a focal point of research (Hyafil et al., 1993).
4. Neuropharmacological Studies
- The affinity of methoxylated tetrahydroisoquinolinium derivatives for apamin-sensitive Ca2+-activated K+ channels and their potential neurological applications have been investigated (Graulich et al., 2006).
5. Synthesis and Optimization of Medical Compounds
- The optimization of synthetic pathways for medically relevant compounds, including those structurally similar to N-methoxy-N-methylquinoxaline-6-carboxamide, has been a subject of research, with a focus on improving yield, diastereoselectivity, and antimalarial activity (Lombardo et al., 2014).
properties
IUPAC Name |
N-methoxy-N-methylquinoxaline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14(16-2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHSHYYNLMLVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=NC=CN=C2C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methylquinoxaline-6-carboxamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.